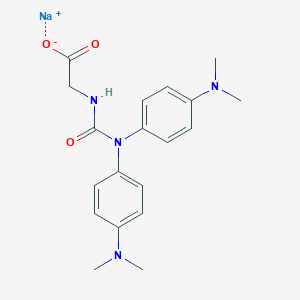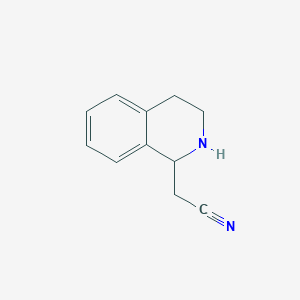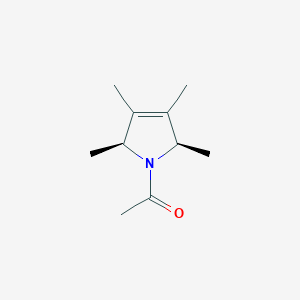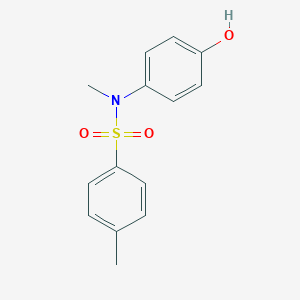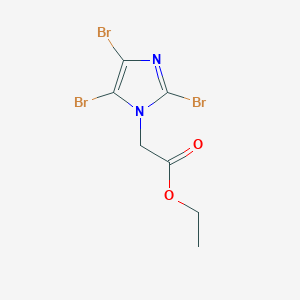
i-Pr-Tfm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-Pr-Tfm is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of tamoxifen, which is a well-known selective estrogen receptor modulator (SERM). i-Pr-Tfm is a more potent and selective modulator of estrogen receptors compared to tamoxifen. It has been widely used in various research studies to investigate the role of estrogen receptors in different physiological and pathological processes.
Mécanisme D'action
I-Pr-Tfm acts as a selective modulator of estrogen receptors. It binds to estrogen receptors and induces conformational changes that result in different biological responses. i-Pr-Tfm has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). It also has a higher potency in inducing the transcriptional activity of ERα compared to tamoxifen.
Biochemical and Physiological Effects:
i-Pr-Tfm has been shown to have different biochemical and physiological effects depending on the target tissue and the type of estrogen receptor. In bone tissue, i-Pr-Tfm has been shown to increase bone mineral density and reduce bone resorption. In cardiovascular tissue, i-Pr-Tfm has been shown to improve endothelial function and reduce atherosclerosis. In breast cancer cells, i-Pr-Tfm has been shown to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using i-Pr-Tfm in lab experiments is its high potency and selectivity for estrogen receptors. This allows researchers to investigate the specific effects of estrogen receptors on different biological processes. Another advantage is its stability and solubility, which makes it easier to handle and use in experiments. However, one limitation of i-Pr-Tfm is its high cost compared to other i-Pr-Tfms such as tamoxifen.
Orientations Futures
There are several future directions for the use of i-Pr-Tfm in scientific research. One direction is to investigate its potential therapeutic benefits in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its effects on other tissues and organs such as the liver, kidney, and lung. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of i-Pr-Tfm on estrogen receptors and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of i-Pr-Tfm involves the reaction of tamoxifen with isopropyl trifluoromethanesulfonate (i-PrOTf) in the presence of a base. The reaction leads to the formation of i-Pr-Tfm as a white solid. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography.
Applications De Recherche Scientifique
I-Pr-Tfm has been extensively used in scientific research to investigate the role of estrogen receptors in various physiological and pathological processes. It has been used to study the effects of estrogen receptors on bone metabolism, cardiovascular function, and breast cancer. i-Pr-Tfm has also been used to investigate the potential therapeutic benefits of targeting estrogen receptors in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
124484-34-0 |
|---|---|
Nom du produit |
i-Pr-Tfm |
Formule moléculaire |
C11H13NO6 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
3-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H13NO6/c1-11(2)17-8-6(14)7(16-10(8)18-11)4-3-5(13)12-9(4)15/h3,6-8,10,14H,1-2H3,(H,12,13,15)/t6-,7+,8+,10+/m0/s1 |
Clé InChI |
SSEZZCSQKZERSW-OKJYPTKPSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)O)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
Synonymes |
3-(1,2-O-isopropylidene-threofuranos-4-yl)maleimide i-Pr-TFM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



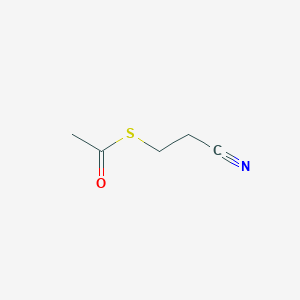



![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
